3-((1-(Isopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Drug Design Lipophilicity ADME

Target prokineticin receptor modulation with confidence. This compound's specific isopropylsulfonyl architecture enables metabolic stability studies and GPCR de-orphanization profiling, unlike generic arylsulfonyl analogs. Steep SAR means generic substitution risks misdirected target engagement. For screening libraries, it anchors prokineticin-mediated activity, eliminating noise from kinase-active fragments. Procure the precise pharmacophoric tool for fragment-based screening of lipophilic protein pockets. Custom synthesis available.

Molecular Formula C13H18N4O3S
Molecular Weight 310.37
CAS No. 2034231-37-1
Cat. No. B2388516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((1-(Isopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
CAS2034231-37-1
Molecular FormulaC13H18N4O3S
Molecular Weight310.37
Structural Identifiers
SMILESCC(C)S(=O)(=O)N1CCCC(C1)OC2=NC=CN=C2C#N
InChIInChI=1S/C13H18N4O3S/c1-10(2)21(18,19)17-7-3-4-11(9-17)20-13-12(8-14)15-5-6-16-13/h5-6,10-11H,3-4,7,9H2,1-2H3
InChIKeyCEXBHWSYXNQKJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((1-(Isopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034231-37-1): Core Structural Identity and Procurement Baseline


3-((1-(Isopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034231-37-1) is a synthetic small molecule (MW ~310.4 g/mol) belonging to the class of N-sulfonyl piperidine-pyrazine ethers. Its structure comprises a pyrazine-2-carbonitrile core linked via an ether bridge to a piperidin-3-yl ring, which is N-functionalized with an isopropylsulfonyl group. This compound is cataloged as a research chemical and a potential building block for medicinal chemistry programs, particularly those targeting central nervous system disorders via prokineticin receptor modulation [1]. Its procurement is primarily handled through custom synthesis and specialized chemical vendors, placing it in a niche category where analog-to-analog variability can significantly impact biological activity.

Why 3-((1-(Isopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile Cannot Be Casually Substituted by Close Analogs


Generic substitution within this chemical series is demonstrably unreliable due to steep structure-activity relationships (SAR). The patent landscape reveals that minor changes to the N-sulfonyl substituent on the piperidine ring—such as switching from an isopropyl to a cyclopropyl or a phenyl group—can redirect target engagement from prokineticin receptors to entirely different protein families, including fatty acid elongases or kinases [1][2]. Furthermore, even subtle modifications like isopropyl versus n-propyl can alter metabolic stability by introducing steric hindrance at the metabolically vulnerable site or affect passive permeability by modifying the molecule's lipophilic surface area. Thus, selecting 3-((1-(isopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is not an arbitrary choice but a precise decision based on a specific pharmacophoric signature that analogs cannot replicate without introducing uncharacterized off-target risks.

Quantitative Evidence Guide: Benchmarking 3-((1-(Isopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile Against Key Comparators


Isopropyl vs. Cyclopropyl: Divergent Physicochemical and Predicted ADME Profiles Impacting CNS Drug Design

The isopropylsulfonyl substituent in 2034231-37-1 provides a critical balance of lipophilicity and steric bulk compared to its rigid cyclopropyl analog (3-((1-(cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile). While both compounds share an identical core, the calculated logP (cLogP) for 2034231-37-1 is predicted to be approximately 1.3, compared to ~0.9 for the cyclopropyl analog, suggesting superior passive membrane permeability, often a rate-limiting factor for CNS penetration . Simultaneously, the isopropyl group introduces a chiral branching point not present in the cyclopropyl derivative, a structural feature that can significantly enhance binding site complementarity in asymmetric protein pockets.

Drug Design Lipophilicity ADME Central Nervous System

Isopropyl vs. n-Propyl: Steric Modulation of Metabolic Soft Spots as Inferred from Sulfonamide SAR

A key differentiator for the isopropylsulfonyl group (2034231-37-1) over its linear n-propylsulfonyl counterpart (CAS 2034230-59-4) lies in its potential to sterically shield the sulfonamide linkage from metabolic cleavage. Studies on alkylsulfonyl piperidines have established that the primary metabolic pathway for this class involves an inductive cleavage of the C-S or N-S bond, a process highly sensitive to the steric environment around the sulfonyl group [1]. The isopropyl moiety, being a branched, bulkier group, is predicted to create a higher energetic barrier for enzymatic access compared to the flexible n-propyl chain. This class-level inference translates to an anticipated longer metabolic half-life in hepatic microsome assays.

Drug Metabolism Pharmacokinetics Enzyme Inhibition Structure-Activity Relationship

Divergent Biological Target Space: Isopropylsulfonyl vs. Arylsulfonyl Analogs in Prokineticin Receptor Modulation

The patent literature explicitly defines a critical divergence point: 3-((1-(Isopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (or its close congeners within the claimed Markush structure) are configured for treating prokineticin-mediated diseases, a specific G-protein coupled receptor (GPCR) target class [1]. In contrast, analogs bearing an arylsulfonyl group, such as 3-((1-((4-cyanophenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034436-42-3), are associated with entirely different pharmacological profiles, such as kinase inhibition or STAT3 pathway modulation . This differential classification signifies that the alkyl (isopropyl) versus aryl sulfonyl substitution is not a minor tweak but a determinant of the primary polypharmacology and, consequently, the therapeutic indication.

GPCR Drug Discovery Prokineticin Receptors Target Engagement Selectivity

High-Value Application Scenarios for Procuring 3-((1-(Isopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile


CNS Lead Optimization: Fine-Tuning ADME Without Losing Target Engagement

In a medicinal chemistry campaign targeting prokineticin receptors for psychiatric indications, lead compounds often suffer from high metabolic clearance. Procuring 2034231-37-1 serves as a strategic tool to investigate if replacing a linear n-propyl group with a branched isopropylsulfonyl moiety improves metabolic stability through steric shielding [1]. Simultaneously, its calculated cLogP (~1.3) positions it within the desirable range for CNS drug-likeness, making it a high-value compound for comparative pharmacokinetic profiling against metabolically labile leads [2].

Selectivity Profiling for GPCR-Targeted Libraries

For a screening library focused on de-orphanizing GPCRs or profiling selectivity within the prokineticin receptor family, 2034231-37-1 is a critical inclusion. Its specific alkylsulfonyl architecture differentiates it from common arylsulfonyl or heteroarylsulfonyl analogs that may dominate a kinase-focused library. Including this compound allows researchers to anchor prokineticin-mediated activity, providing a baseline for separating true GPCR hits from noise generated by kinase-active impurities or fragments [1].

Fragment-Based Drug Discovery: Probing a Lipophilic, Chiral Hotspot

In fragment-based screening, the isopropylsulfonyl-piperidine motif of 2034231-37-1 can serve as a 'privileged fragment' for a shallow, lipophilic protein pocket. Procurement for a fragment cocktail or a secondary screen allows structural biologists to validate whether the induced chirality from the isopropyl branching point creates a unique binding pose unattainable by symmetric or linear sulfonamide fragments, guiding subsequent fragment growth or merging strategies [1].

Quote Request

Request a Quote for 3-((1-(Isopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.